2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-isobutylacetamide
Overview
Description
2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-isobutylacetamide is a useful research compound. Its molecular formula is C16H18FN3O2 and its molecular weight is 303.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 303.13830499 g/mol and the complexity rating of the compound is 488. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Evaluation
Research into the synthesis and biological evaluation of various heterocyclic compounds, including those with fluorophenyl and pyridazinyl groups, has been extensive. For example, studies have focused on the development of compounds for imaging applications, such as positron emission tomography (PET) for studying peripheral benzodiazepine receptors (PBRs) which play a role in neurodegenerative disorders (Fookes et al., 2008).
Anticancer Activity
Compounds structurally related to 2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-isobutylacetamide have been explored for their anticancer activity. The synthesis of new series of pyridazinone derivatives with potential antioxidant activity has been investigated, with in-vitro studies showing these compounds to be potent antioxidants, suggesting their utility in cancer research (Mehvish & Kumar, 2022).
Chemical Synthesis and Applications
The synthesis of new classes of pyridazin-3-one and 2-amino-5-arylazopyridine derivatives illustrates the versatility of this chemical framework for generating compounds with potential applications in drug discovery and development (Ibrahim & Behbehani, 2014).
Metabolic Stability Studies
Investigations into the structure-activity relationships of dual inhibitors of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) have led to the exploration of various 6,5-heterocycles to improve metabolic stability, illustrating the importance of chemical modifications for the development of therapeutically relevant compounds (Stec et al., 2011).
Properties
IUPAC Name |
2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]-N-(2-methylpropyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O2/c1-11(2)9-18-15(21)10-20-16(22)8-7-14(19-20)12-5-3-4-6-13(12)17/h3-8,11H,9-10H2,1-2H3,(H,18,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWURTHJRIKEEPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CN1C(=O)C=CC(=N1)C2=CC=CC=C2F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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